N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
Description
“N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide” is a chemical compound with the molecular formula C24H22N2O2. It has an average mass of 370.444 Da and a monoisotopic mass of 370.168121 Da .
Synthesis Analysis
The synthesis of benzoxazole derivatives, such as the one , often involves the use of 2-aminophenol as a precursor . A variety of synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzoxazole ring attached to a phenyl ring, which is further attached to a benzamide group . The presence of the isopropyl group on the benzoxazole ring and the methoxy group on the benzamide ring adds to the complexity of the structure .Future Directions
The future directions for research on “N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide” and similar compounds could involve further exploration of their potential biological activities, such as their antiprotozoal and antimicrobial effects . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be a valuable area of research .
Properties
IUPAC Name |
2-methoxy-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15(2)16-11-12-22-20(14-16)26-24(29-22)17-7-6-8-18(13-17)25-23(27)19-9-4-5-10-21(19)28-3/h4-15H,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHUFKQTNZHUMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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